molecular formula C15H12O4 B191008 Dihydrodaidzein CAS No. 17238-05-0

Dihydrodaidzein

Cat. No. B191008
Key on ui cas rn: 17238-05-0
M. Wt: 256.25 g/mol
InChI Key: JHYXBPPMXZIHKG-UHFFFAOYSA-N
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Patent
US07419998B2

Procedure details

To a solution of daidzein (0.657 g, 2.58 mmol) in methanol (60 mL) was added 10% Pd/C (0.657 g) carefully, following by ammonium formate (0.652 g, 10.3 mmol). The mixture was heated up to 50-60° C. and stirred for one hour. The reaction was monitored by TLC (CH2Cl2/EtOAc=7:2 or 70% Et2O/Hexane) and GC. After the reaction complete, the Pd/C was filtered and the filtrate was concentrated, which gave a crude product (0.558 g) of dihydrodaidzein as the major product and the trans/cis isomers of tetrahydrodaidzein as the minor products. The dihydrodaidzein was purified by standard procedures.
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.657 g
Type
catalyst
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:19])[CH:2]=1.C([O-])=O.[NH4+].C(Cl)Cl.CCOC(C)=O.CCOCC.CCCCCC>CO.[Pd]>[CH2:8]1[O:9][C:10]2[CH:11]=[C:12]([OH:18])[CH:13]=[CH:14][C:15]=2[C:16](=[O:17])[CH:7]1[C:6]1[CH:1]=[CH:2][C:3]([OH:19])=[CH:4][CH:5]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.657 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0.657 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.652 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C
Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction complete, the Pd/C was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.558 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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